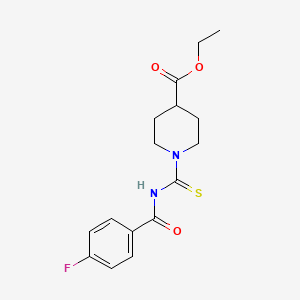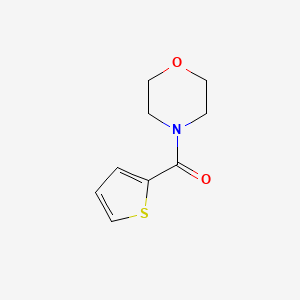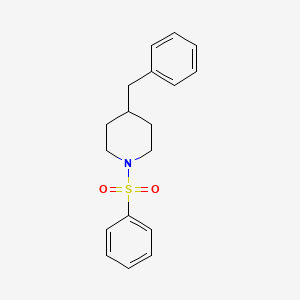![molecular formula C15H10O4 B10813853 (6-Oxobenzo[c]chromen-3-yl) acetate](/img/structure/B10813853.png)
(6-Oxobenzo[c]chromen-3-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Oxobenzo[c]chromen-3-yl) acetate is a chemical compound belonging to the class of benzochromenes. This compound is characterized by a chromene ring fused with a benzene ring and an acetate group attached to the third carbon of the chromene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxobenzo[c]chromen-3-yl) acetate typically involves a multi-step process. One common method starts with the reaction of salicylaldehyde with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, leading to the formation of the chromene ring. The final step involves oxidative aromatization of the cyclohexadiene intermediate to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of visible light-mediated synthesis. This method employs transition-metal-free intramolecular direct C–H arylation using KOtBu in dimethyl sulfoxide (DMSO) at room temperature and blue light-emitting diodes (LEDs) as the light source . This approach is advantageous as it avoids the use of ligands, additives, high temperatures, and toxic solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Oxobenzo[c]chromen-3-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve solvents such as acetonitrile, DMSO, and methanol, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrochromenes, and substituted chromenes, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(6-Oxobenzo[c]chromen-3-yl) acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes . The specific molecular targets and pathways involved in these actions are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methyl-6-oxobenzo[c]chromen-3-yl) acetate
- (8-Methoxy-6-oxobenzo[c]chromen-3-yl) acetate
- 2,3-Dimethoxybenzamides
- 3-Acetoxy-2-methylbenzamides
Uniqueness
(6-Oxobenzo[c]chromen-3-yl) acetate is unique due to its specific structural features, such as the position of the acetate group and the fusion of the chromene and benzene rings. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C15H10O4 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
(6-oxobenzo[c]chromen-3-yl) acetate |
InChI |
InChI=1S/C15H10O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h2-8H,1H3 |
Clé InChI |
RAHGAWYHOZHDAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


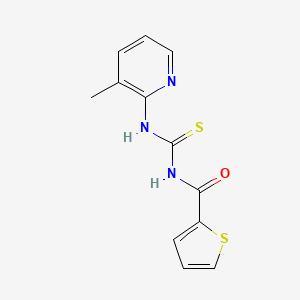
![Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B10813774.png)
![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B10813798.png)
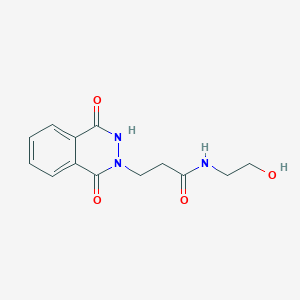
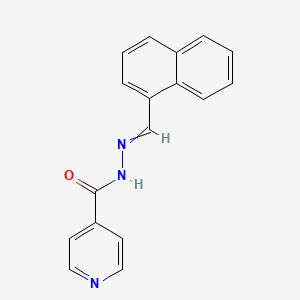
![2,4-Dimethyl-benzo[b][1,8]naphthyridin-5-ylamine](/img/structure/B10813818.png)
![2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B10813820.png)
![[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B10813823.png)
![2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one](/img/structure/B10813827.png)
![4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile](/img/structure/B10813833.png)

